2-(1-ethyl-1H-imidazol-5-yl)piperidine
Overview
Description
2-(1-ethyl-1H-imidazol-5-yl)piperidine is a heterocyclic organic compound that features both an imidazole and a piperidine ring in its structure
Mechanism of Action
Imidazoles
are a class of organic compounds that contain a five-membered heterocyclic ring structure. They are known for their broad range of chemical and biological properties and are an important synthon in the development of new drugs . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Piperidines
, on the other hand, are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-imidazol-5-yl)piperidine typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-imidazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
2-(1-ethyl-1H-imidazol-5-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of materials with specific properties, such as polymers and catalysts
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole-piperidine derivatives, such as:
- 2-(1-methyl-1H-imidazol-5-yl)piperidine
- 2-(1-ethyl-1H-imidazol-4-yl)piperidine
- 2-(1-ethyl-1H-imidazol-2-yl)piperidine .
Uniqueness
2-(1-ethyl-1H-imidazol-5-yl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the ethyl group on the imidazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(3-ethylimidazol-4-yl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-2-13-8-11-7-10(13)9-5-3-4-6-12-9/h7-9,12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBHUFVRSMEBET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1C2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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